Bienvenue dans la boutique en ligne BenchChem!

[2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate

Medicinal chemistry Building block selection Regioisomer comparison

[2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate (CAS free base: 99168-05-5; dihydrochloride hydrate form typically cataloged under MFCD32219187) is a benzimidazole derivative with the molecular formula C₁₀H₁₃N₃·2HCl·H₂O and a molecular weight of 266.17 g/mol. The compound features a benzimidazole core N-alkylated at the 1-position with an N-methylethanamine side chain, supplied as a crystalline dihydrochloride hydrate salt with a typical commercial purity specification of 95%.

Molecular Formula C10H17Cl2N3O
Molecular Weight 266.16 g/mol
Cat. No. B8086589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate
Molecular FormulaC10H17Cl2N3O
Molecular Weight266.16 g/mol
Structural Identifiers
SMILESCNCCN1C=NC2=CC=CC=C21.O.Cl.Cl
InChIInChI=1S/C10H13N3.2ClH.H2O/c1-11-6-7-13-8-12-9-4-2-3-5-10(9)13;;;/h2-5,8,11H,6-7H2,1H3;2*1H;1H2
InChIKeyLAWRUTSEBLRDLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate – Compound Identity, Key Properties, and Scientific Procurement Baseline


[2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate (CAS free base: 99168-05-5; dihydrochloride hydrate form typically cataloged under MFCD32219187) is a benzimidazole derivative with the molecular formula C₁₀H₁₃N₃·2HCl·H₂O and a molecular weight of 266.17 g/mol . The compound features a benzimidazole core N-alkylated at the 1-position with an N-methylethanamine side chain, supplied as a crystalline dihydrochloride hydrate salt with a typical commercial purity specification of 95% . With a calculated LogP of 1.11 and three rotatable bonds , the compound occupies a physicochemical space distinct from its regioisomeric and differentially substituted analogs, making it a valuable building block and screening candidate in medicinal chemistry programs targeting enzymes, receptors, and antimicrobial pathways.

Why Benzimidazole-Ethanamine Building Blocks Cannot Be Interchanged: The Procurement Case for [2-(1H-Benzimidazol-1-yl)ethyl]methylamine


In the benzimidazole-ethanamine chemical space, seemingly minor structural variations produce substantial differences in physicochemical properties and biological activity profiles. The target compound features N-alkylation at the 1-position of the benzimidazole ring, distinguishing it from the common 2-substituted regioisomer which differs in molecular weight (248.15 vs. 266.17 g/mol for the dihydrochloride forms) and LogP value . Literature SAR analyses demonstrate that the position of substitution on the benzimidazole nucleus profoundly affects antimicrobial potency; N-1 alkylation with methyl and ethyl groups is specifically associated with enhanced antibacterial activity, while alternative substitution patterns yield divergent activity spectra [1]. Furthermore, the N-methyl secondary amine side chain provides a single hydrogen-bond-donating functionality that differs from N,N-disubstituted analogs in both binding interactions and further derivatization potential [2]. These structural determinants mean that interchanging this compound with its regioisomer, N,N-disubstituted, or 5-substituted analogs without experimental validation introduces uncontrolled variables that can confound SAR interpretation and lead to irreproducible screening results.

[2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate – Quantitative Comparator Evidence Guide for Scientific Procurement


Regioisomeric Differentiation: N-1 vs. N-2 Benzimidazole Substitution Alters Molecular Weight and LogP

The target compound, with the methylamine-ethyl side chain attached at the N-1 position of the benzimidazole ring, is a regioisomer of [2-(1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride (CAS 1268982-38-2), which bears the identical side chain at the C-2 position. These two compounds are not interchangeable; their distinct connectivity produces measurable differences in molecular weight and computed LogP. The target N-1 isomer (dihydrochloride hydrate) has a molecular weight of 266.17 g/mol and LogP of 1.11 , while the N-2 regioisomer (dihydrochloride, CAS 1268982-38-2) has a molecular weight of 248.15 g/mol . This 18.02 g/mol difference corresponds to one water molecule incorporated in the hydrate form, which also influences dissolution behavior and formulation handling. The N-1 substituted benzimidazole scaffold has been explicitly employed as a key structural component in lymphocyte-specific kinase (Lck) inhibitor programs where the N-1 connectivity was essential for binding interactions within the kinase ATP pocket [1].

Medicinal chemistry Building block selection Regioisomer comparison

Salt Form Impact: Dihydrochloride Hydrate vs. Monohydrochloride Forms – Molecular Weight, Solubility, and Handling

The target compound is supplied as the dihydrochloride hydrate salt (2HCl·H₂O), which differs in stoichiometry from the monohydrochloride form (CAS 1987680-86-3, C₁₀H₁₄ClN₃, MW = 211.69 g/mol, 1HCl) . This salt form difference produces a molecular weight shift of 54.48 g/mol (266.17 vs. 211.69) . The dihydrochloride hydrate form is reported to exhibit enhanced aqueous solubility and stability compared to the free base and monohydrochloride forms, attributable to the dual protonation of both the benzimidazole N-3 and the secondary amine nitrogen, combined with hydrate water incorporation that stabilizes the crystal lattice [1]. In the broader benzimidazole derivative literature, salt form choice has been shown to affect both solubility and dissolution rate, parameters critical for reproducible biological assay preparation [1].

Salt form selection Solubility Formulation development

5-Substituted Analog Differentiation: Unsubstituted Benzimidazole Core Provides a Clean Scaffold for Downstream SAR

The target compound bears no substituent on the benzimidazole phenyl ring, distinguishing it from 5-substituted analogs such as [2-(5-chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride (CAS 1269288-39-2, MW = 282.6 g/mol) and [2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride (CAS 1269393-89-6, MW = 278.18 g/mol) [1]. Literature on 5-substituted benzimidazoles as NR2B-selective NMDA antagonists demonstrates that 5-position substituents dramatically modulate receptor subtype selectivity: compounds in this series showed differential selectivity across NR2A, NR2B, NR2C, and NR2D subtypes as well as hERG channel activity, with certain substitution patterns yielding >100-fold selectivity windows [2]. The unsubstituted core of the target compound provides a baseline scaffold that avoids pre-encoded selectivity biases, enabling unbiased initial screening and subsequent vector-specific diversification. The molecular weight difference between the target (266.17 g/mol) and its 5-chloro analog (282.6 g/mol, Δ = 16.43 g/mol) and 5-methoxy analog (278.18 g/mol, Δ = 12.01 g/mol) [1] reflects the mass contribution of substituents that can significantly alter lipophilicity and target engagement profiles.

Structure-activity relationship Hit-to-lead optimization Scaffold diversification

Pharmacological Scaffold Validation: Benzimidazolyl-Ethyl Amine Architecture Demonstrates >500-Fold Hit-to-Lead Potency Improvement in Factor IXa Inhibition

A structurally related benzimidazolyl-ethyl amine scaffold was evaluated in a hit-to-lead program targeting human Factor IXa (FIXa), a key coagulation cascade protease. The initial high-throughput screening hit bearing the benzimidazolyl-ethyl amine core exhibited a binding potency (IC₅₀) of 9 μM against FIXa. Through systematic SAR-guided optimization of the benzimidazolyl-ethyl amine scaffold, potency was improved >500-fold to 0.016 μM (16 nM) in the optimized lead compound [1]. This represents a potency enhancement factor of approximately 560-fold. By comparison, a parallel hit series containing a tetrahydropyrido-indazole amine core achieved only a 20-fold improvement (from 2 μM to 0.09 μM) under the same optimization paradigm [1]. The >28-fold differential in optimization tractability between the benzimidazolyl-ethyl amine and the indazole amine scaffold suggests that the benzimidazolyl-ethyl amine architecture, which is shared by the target compound, may offer superior potential for multiparameter optimization in enzyme inhibitor programs. X-ray crystallography of the benzimidazole-lead series confirmed specific binding interactions with the FIXa active site, providing structural validation of the scaffold [1]. It is important to note that this evidence is from a structurally related benzimidazolyl-ethyl amine scaffold rather than the target compound itself.

Factor IXa inhibition Anticoagulant discovery Hit-to-lead optimization

N-Methylation in Benzimidazole Scaffolds: Pharmacokinetic Relevance Supported by P-gp Susceptibility and Brain Penetration Data

The target compound features N-methylation on the ethylamine side chain, a structural feature that has been independently demonstrated to confer pharmacokinetic advantages in benzimidazole-based CNS drug discovery programs. Research from lead optimization studies has shown that N-methylation of the benzimidazole moiety within a lead structure significantly reduced susceptibility to P-glycoprotein (P-gp)-mediated efflux while simultaneously increasing target potency, resulting in substantially improved brain penetration in vivo [1]. This finding is mechanistically significant because P-gp efflux at the blood-brain barrier is a well-characterized cause of CNS drug attrition. The N-methyl secondary amine in the target compound provides exactly this type of modulated basicity and hydrogen-bonding capacity, distinguishing it from primary amine analogs (which may exhibit higher P-gp recognition) and tertiary amine/N,N-disubstituted analogs (which alter protonation state). While the specific P-gp efflux ratio for the target compound has not been published, this class-level evidence from structurally analogous benzimidazole N-methyl derivatives provides a mechanistic rationale for preferring the N-methyl secondary amine configuration in programs where CNS exposure or reduced efflux transporter liability is a consideration. This evidence is class-level and has not been demonstrated for the target compound itself.

CNS drug discovery P-glycoprotein N-methylation Brain penetration

N-1 Benzimidazole Scaffold as a Privileged Kinase Hinge-Binder: Structural Biology Validation in Lck and Related Kinases

The N-1 benzimidazole connectivity present in the target compound has been independently validated as a productive kinase hinge-binding motif in multiple structural biology campaigns. Specifically, 2-(1H-benzimidazol-1-yl)-substituted pyrimidine inhibitors were co-crystallized with lymphocyte-specific kinase (Lck), revealing that the N-1 benzimidazole moiety engages the kinase hinge region through specific hydrogen-bonding and hydrophobic interactions [1]. The crystal structure of an Hck kinase–inhibitor complex (PDB entry featuring the 2-(1H-benzimidazol-1-yl) scaffold) confirmed the binding mode, with the benzimidazole N-3 accepting a hydrogen bond from the hinge backbone NH while the N-1 ethyl linker oriented the pendant groups toward the solvent-exposed region [2]. This binding mode is geometrically impossible for the C-2 regioisomer, which would project the side chain in a different vector. The >500-fold potency improvement achieved in the related FIXa benzimidazolyl-ethyl amine series further supports the scaffold's general utility across enzyme classes [3]. This evidence validates the N-1 substitution pattern as a specific, structurally characterized pharmacophoric element rather than merely a positional isomer.

Kinase inhibitor Hinge-binding motif Lck Structural biology

High-Confidence Procurement and Research Application Scenarios for [2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate


Kinase Inhibitor Discovery: Hinge-Binding Scaffold for Lead Generation (Lck, Hck, and Related Kinases)

Use as a core hinge-binding fragment in kinase inhibitor programs targeting Lck, Hck, and related tyrosine kinases where the N-1 benzimidazole connectivity has been crystallographically validated to engage the kinase hinge region [1]. The N-methylethanamine side chain provides a vector for further elaboration toward the solvent-exposed region, consistent with established type I kinase inhibitor design principles. The dihydrochloride hydrate salt form ensures aqueous solubility for biochemical assay preparation without DMSO-related artifacts. This application is supported by co-crystal structures of 2-(1H-benzimidazol-1-yl)-substituted inhibitors bound to Hck [1] and by the broader kinase inhibitor patent literature [2].

Antimicrobial SAR Programs: Unsubstituted Core for Systematic Structure-Activity Relationship Exploration

Deploy as the baseline unsubstituted scaffold in systematic antimicrobial SAR campaigns. Benzimidazole SAR reviews identify N-1 alkylation with methyl/ethyl groups as a key determinant of antibacterial potency, and the unsubstituted phenyl ring of this compound provides a clean starting point for introducing substituents at positions 2, 5, and 6 to probe electronic and steric effects on MIC values [3]. The >500-fold hit-to-lead optimization precedent established for benzimidazolyl-ethyl amine scaffolds in enzyme inhibition [4] supports the tractability of this core for multiparameter optimization. The absence of pre-installed substituents avoids confounding SAR interpretation, making this compound suitable as a control in structure-activity studies.

CNS-Penetrant Compound Design: N-Methyl Pharmacophore for Reduced P-gp Liability

Incorporate as a fragment or building block in CNS-targeted medicinal chemistry programs where blood-brain barrier penetration is required. Independent lead optimization studies have demonstrated that N-methylation in benzimidazole scaffolds significantly reduces P-glycoprotein (P-gp)-mediated efflux susceptibility while maintaining or improving target potency, resulting in good brain penetration in vivo [5]. The target compound's N-methyl secondary amine configuration directly embodies this pharmacophoric feature, providing a rational starting point for CNS drug discovery programs targeting neurological or psychiatric indications.

Chemical Biology Probe Development: Salt Form Consistency for Reproducible Assay Preparation

Utilize as a chemical biology probe or building block where batch-to-batch consistency in salt stoichiometry is critical for reproducible concentration-response measurements. The defined dihydrochloride hydrate form (2HCl·H₂O, MW = 266.17 g/mol) eliminates the molar mass ambiguity inherent in hygroscopic or variably hydrated free base forms. For laboratories transitioning from the monohydrochloride form (MW = 211.69 g/mol) , the 20.5% molar mass correction must be applied to all concentration calculations to avoid systematic dosing errors in dose-response assays.

Quote Request

Request a Quote for [2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.